methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo[1,5-a]pyrimidine core. This bicyclic system is substituted at position 7 with a 2-(difluoromethoxy)phenyl group and at position 6 with a methyl carboxylate ester. The methyl ester at position 6 may influence lipophilicity and bioavailability, as ester groups are common prodrug motifs.
Properties
IUPAC Name |
methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3/c1-8-11(13(22)23-2)12(21-15(20-8)18-7-19-21)9-5-3-4-6-10(9)24-14(16)17/h3-7,12,14H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWXDJGGDVAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound belonging to the triazolo-pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. The structural characteristics of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 321.28 g/mol. Its structure features a triazolo-pyrimidine core which is known for its diverse pharmacological activities. The presence of difluoromethoxy and methyl groups may enhance its biological efficacy by influencing lipophilicity and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃F₂N₅O₂ |
| Molecular Weight | 321.28 g/mol |
| CAS Number | 881470-96-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
- Cell Line Studies : In vitro evaluations against human cancer cell lines such as MGC-803, HCT-116, and MCF-7 have shown promising results. For example:
- Compound H12 (related structure) exhibited IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), outperforming the standard drug 5-FU in efficacy .
- Mechanistically, these compounds may induce apoptosis and cell cycle arrest through the inhibition of key signaling pathways like ERK and AKT .
Antiviral Activity
In addition to anticancer properties, triazolo-pyrimidine derivatives have shown antiviral activity against various viral strains.
- Influenza Virus : Research has indicated that related compounds can disrupt RNA-dependent RNA polymerase interactions critical for viral replication.
The biological activity of this compound appears to be multifaceted:
- Inhibition of Signaling Pathways : Compounds have been shown to inhibit the phosphorylation of proteins involved in critical signaling pathways such as ERK and AKT.
- Induction of Apoptosis : Through modulation of apoptotic markers and cell cycle regulators, these compounds can trigger programmed cell death in cancer cells.
Case Studies
Several case studies provide insights into the efficacy and safety profiles of triazolo-pyrimidine derivatives:
- Case Study 1 : A study evaluated the antiproliferative effects of a series of triazolo-pyrimidines on MGC-803 cells. The most active compound induced significant apoptosis while downregulating anti-apoptotic proteins .
- Case Study 2 : Another investigation focused on the antiviral properties against Influenza A virus using a derivative that inhibited viral polymerase activity effectively at low concentrations .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Triazolo-Pyrimidine Derivatives
Key Observations:
Substituent Effects :
- The difluoromethoxy group in the target compound likely increases metabolic stability compared to the hydroxyl group in Compound 12 , as fluorine atoms resist oxidative degradation.
- Ester vs. Carboxylic Acid : The methyl ester (target compound) may improve cell permeability compared to the carboxylic acid in , though the latter could enhance target binding via ionization.
The pyrazolo[1,5-a]pyrimidine scaffold () replaces a triazole ring with pyrazole, modifying electron distribution and steric bulk.
Table 2: Comparative Physicochemical Data
*Estimated using analogous structures.
- Lipophilicity : The target compound’s methyl ester and difluoromethoxy groups likely reduce LogP compared to ethyl ester analogs (e.g., Compound 12), favoring improved aqueous solubility.
- Antimicrobial Potential: Compounds with aryl substituents (e.g., 3,4,5-trimethoxyphenyl in ) show activity against plant pathogens, suggesting the target compound’s difluoromethoxy group may confer similar bioactivity .
Implications for Drug Design
- Electron-Withdrawing Groups : The difluoromethoxy substituent may enhance metabolic stability and target affinity compared to methoxy or hydroxy analogs .
- Steric Considerations : Bulkier groups (e.g., benzyloxy in ) could hinder target binding, whereas the target compound’s 2-substituted phenyl group balances steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
